molecular formula C10H11FeP B6310582 Phosphinoferrocene CAS No. 83528-85-2

Phosphinoferrocene

Cat. No.: B6310582
CAS No.: 83528-85-2
M. Wt: 218.01 g/mol
InChI Key: GUVVCUQALKEQLD-UHFFFAOYSA-N
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Description

Phosphinoferrocene is a compound that belongs to the class of organometallic compounds, specifically those containing a ferrocene moiety. Ferrocene, discovered in 1951, is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound derivatives are characterized by the presence of phosphine groups attached to the ferrocene scaffold. These compounds have garnered significant attention due to their versatile applications in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinoferrocene can be synthesized through various methodsFor instance, the reaction of 1′-(diphenylphosphino)-1-lithioferrocene with carbamoyl chlorides yields the corresponding this compound derivatives . Another method involves the reaction of 1′-(diphenylphosphino)ferrocenylmethylamine with sulfonic anhydrides to produce this compound amidosulfonates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of protective groups and subsequent deprotection steps is common to ensure the stability of intermediates and final products .

Chemical Reactions Analysis

Types of Reactions

Phosphinoferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted this compound derivatives, and various coordination complexes with metals such as palladium and gold .

Scientific Research Applications

Phosphinoferrocene has numerous applications in scientific research:

Mechanism of Action

The mechanism by which phosphinoferrocene exerts its effects is primarily through its role as a ligand. The phosphine groups in this compound can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the phosphine ligands .

Properties

InChI

InChI=1S/C5H6P.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVVCUQALKEQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FeP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83528-85-2
Record name Iron â?º Phosphinoferrocene, 98%
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